N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
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Overview
Description
N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine core, which is known for its significant biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit the activity of their targets, which could suggest a similar mechanism for this compound .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to inflammation, hypoxia, and cell signaling .
Result of Action
Given the targets of similar compounds, it can be inferred that this compound may have anti-inflammatory, anti-hypoxic, and cell signaling modulation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process can be optimized for large-scale production by adjusting the reaction parameters and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine include other triazolopyrimidine derivatives, such as:
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 1,3,4-thiadiazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a triazolopyrimidine core with a tetrahydroquinazoline and piperidine moiety.
Properties
IUPAC Name |
5,6-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-13-14(2)25-20-23-12-24-28(20)18(13)26-15-7-9-27(10-8-15)19-16-5-3-4-6-17(16)21-11-22-19/h11-12,15,26H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWHIHGOKVJHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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